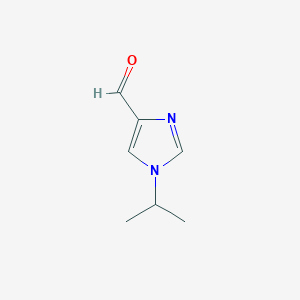

1-Isopropyl-1H-imidazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKHMVLXOBENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Isopropyl 1h Imidazole 4 Carbaldehyde

Aldehyde Group Reactivity and Transformations

The aldehyde functionality at the C4 position of the imidazole (B134444) ring is a gateway to a multitude of chemical transformations, enabling the construction of more complex molecular architectures through both redox and bond-forming reactions.

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group of 1-Isopropyl-1H-imidazole-4-carbaldehyde is readily susceptible to both oxidation and reduction, yielding the corresponding carboxylic acid and alcohol, respectively. These transformations are fundamental in modifying the electronic and functional nature of the molecule.

Oxidation to 1-Isopropyl-1H-imidazole-4-carboxylic acid: The conversion of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. A common and efficient method involves the use of manganese dioxide (MnO₂) in a suitable solvent like methanol. This reaction proceeds under relatively mild conditions, offering a straightforward route to the corresponding carboxylic acid, a valuable building block in its own right. guidechem.com

Reduction to (1-Isopropyl-1H-imidazol-4-yl)methanol: Conversely, the aldehyde can be selectively reduced to a primary alcohol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a frequently employed reagent for this purpose, providing a high-yielding and chemoselective reduction of the aldehyde without affecting the imidazole ring.

Table 1: Exemplary Redox Reactions of this compound

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 1-Isopropyl-1H-imidazole-4-carboxylic acid | MnO₂, Methanol |

| Reduction | (1-Isopropyl-1H-imidazol-4-yl)methanol | NaBH₄, Ethanol |

Nucleophilic Addition and Condensation Reactions for C-C and C-N Bond Formation

The electrophilic carbon of the aldehyde group serves as a prime target for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for elaborating the molecular framework.

Carbon-Carbon Bond Formation:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding α,β-unsaturated products, which are versatile intermediates in organic synthesis.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of substituted alkenes can be synthesized with control over the stereochemistry of the newly formed double bond.

Carbon-Nitrogen Bond Formation:

Imine Formation and Reductive Amination: The aldehyde readily reacts with primary amines to form imines (Schiff bases) in a condensation reaction. masterorganicchemistry.com This process is often the first step in reductive amination, where the initially formed imine is subsequently reduced in situ to the corresponding secondary amine. youtube.com This two-step, one-pot procedure is a highly effective method for amine synthesis. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 2: Key Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Imine Formation | Primary Amine | Imine (Schiff Base) |

| Reductive Amination | Primary Amine / Reducing Agent | Secondary Amine |

Imidazole Ring Reactivity and Substitution Patterns

The imidazole ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.

Electrophilic Substitution Preferences and Regiochemistry

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net Theoretical studies and experimental observations on substituted imidazoles suggest that electrophilic substitution typically occurs at the C5 position, and to a lesser extent at the C2 position. The presence of the electron-withdrawing carbaldehyde group at C4 would be expected to deactivate the ring towards electrophilic attack, particularly at the adjacent C5 position. However, the N-isopropyl group is an electron-donating group, which can help to activate the ring. The precise regiochemical outcome of electrophilic substitution reactions on this specific molecule would be a result of the interplay between these activating and deactivating effects.

Nucleophilic Attack Considerations

The imidazole ring itself is generally resistant to nucleophilic attack unless it is activated by strongly electron-withdrawing groups or by quaternization of one of the nitrogen atoms. In the case of this compound, direct nucleophilic substitution on the imidazole ring is not a favored reaction pathway under standard conditions.

Influence of 1-Isopropyl Group on Electronic and Steric Effects

The 1-isopropyl group plays a crucial role in modulating the reactivity of the imidazole ring through a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is an alkyl group and is considered to be electron-donating through an inductive effect. nih.gov This electron donation increases the electron density of the imidazole ring, which can influence its basicity and its reactivity towards electrophiles. This electron-donating nature can help to offset the deactivating effect of the aldehyde group in electrophilic substitution reactions.

Steric Effects: The bulky nature of the isopropyl group can exert significant steric hindrance. mdpi.comimp.kiev.ua This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the N1 and C2 positions of the imidazole ring. This can be particularly important in reactions involving the imidazole nitrogen atoms or in electrophilic substitution at the C2 position. For instance, the steric hindrance from the isopropyl group might further disfavor electrophilic attack at the C2 position, thereby enhancing the preference for substitution at the C5 position.

Elucidation of Reaction Mechanisms

The chemical reactivity of this compound is fundamentally dictated by the interplay between the imidazole ring and the aldehyde functional group. The imidazole moiety, being an electron-rich aromatic system, influences the electrophilicity of the carbonyl carbon of the aldehyde. The isopropyl group at the N-1 position provides steric bulk and has a modest electron-donating effect, which can modulate the reactivity compared to the unsubstituted parent compound, 1H-imidazole-4-carbaldehyde. The elucidation of reaction mechanisms for this class of compounds is crucial for their application in organic synthesis and medicinal chemistry.

Kinetic Studies and Reaction Pathway Delineation

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be delineated by analogy to other imidazole aldehydes. The aldehyde group is the primary site of reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation.

The versatile reactivity of the aldehyde and imidazole ring makes this compound a valuable precursor in the synthesis of more complex heterocyclic compounds. chemicalbook.com Condensation reactions with amines to form Schiff bases (imines) are a common pathway. smolecule.com The rate of these reactions is typically dependent on the pH of the medium, as protonation of the carbonyl oxygen can enhance its electrophilicity, while the amine nucleophile must be in its unprotonated form to be reactive.

Another significant reaction pathway is the nucleophilic addition to the carbonyl group. smolecule.com Alcohols can add to form hemiacetals, and this process can be acid or base-catalyzed. A study on related imidazolecarboxaldehydes showed that the formation of hemiacetals is favored in protic solvents like methanol. nih.gov The position of the aldehyde group on the imidazole ring has a distinct effect on the hydration and hemiacetal generation. nih.gov

The following interactive table provides hypothetical kinetic data for the formation of a Schiff base from this compound and a primary amine, illustrating how kinetic studies can be used to understand reaction mechanisms. The rate law for such a reaction is often found to be second order, Rate = k[imidazole aldehyde][amine].

| Experiment | Initial [this compound] (M) | Initial [Amine] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

This data is illustrative and intended to represent typical findings in kinetic studies of Schiff base formation.

Intermediate Characterization in Complex Reactions

In multi-step reactions involving this compound, the isolation and characterization of reaction intermediates are paramount for a complete mechanistic understanding. The formation of transient species can be investigated using various spectroscopic and analytical techniques.

For instance, in the synthesis of more complex heterocyclic systems derived from 4-methyl-5-imidazole carbaldehyde, which is structurally similar, intermediate products have been isolated and characterized. dergipark.org.tr In a two-step reaction to form benzimidazole (B57391) derivatives, the initial condensation product, a Schiff base, is an isolable intermediate. dergipark.org.tr

The characterization of these intermediates often relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of intermediates. A study on pyridine- and imidazole-carboxaldehyde isomers used NMR to study the generation of hydrated (gem-diol) and hemiacetal forms in different chemical environments. nih.gov Infrared (IR) spectroscopy can be used to monitor the disappearance of the aldehyde carbonyl stretch and the appearance of new functional group vibrations, such as the C=N stretch of an imine. Mass spectrometry (MS) is crucial for determining the molecular weight of intermediates.

The table below summarizes potential intermediates in reactions of this compound and the common techniques used for their characterization.

| Intermediate | Reaction Type | Characterization Techniques |

| Schiff Base (Imine) | Condensation with a primary amine | ¹H NMR, ¹³C NMR, IR, MS |

| Hemiacetal | Nucleophilic addition of an alcohol | ¹H NMR, ¹³C NMR |

| Gem-diol | Nucleophilic addition of water (hydration) | ¹H NMR, ¹³C NMR |

| Cyanohydrin | Nucleophilic addition of cyanide | ¹H NMR, ¹³C NMR, IR |

The study of these intermediates provides valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions to favor the formation of the desired product.

Advanced Applications in Organic Synthesis, Catalysis, and Materials Science

Utilization as a Versatile Synthetic Synthon

The bifunctional nature of 1-Isopropyl-1H-imidazole-4-carbaldehyde, possessing both an aldehyde group and an imidazole (B134444) core, establishes it as a powerful building block in synthetic organic chemistry. Its reactivity is largely governed by these two moieties, enabling its participation in a wide array of chemical transformations.

Precursor for Diverse Heterocyclic Compound Libraries

The imidazole-4-carbaldehyde scaffold is a well-established precursor for the synthesis of complex heterocyclic systems. chemicalbook.com The aldehyde functionality serves as a key handle for constructing new rings and introducing molecular diversity. Through condensation, cycloaddition, and other named reactions, this compound can be converted into a variety of fused and linked heterocyclic structures.

The aldehyde group can react with a range of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to generate imines, hydrazones, and vinylogous systems, respectively. These intermediates can then undergo intramolecular cyclization or participate in further intermolecular reactions to yield more complex scaffolds. For instance, reaction with ortho-substituted anilines can lead to the formation of imidazole-fused quinolines or benzodiazepines. The N-isopropyl group provides increased solubility in organic solvents compared to the parent 1H-imidazole-4-carbaldehyde, facilitating its use in a broader range of reaction conditions.

Table 1: Representative Heterocyclic Systems Accessible from Imidazole-4-carbaldehyde Scaffolds

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| Imidazole-4-carbaldehyde | o-Phenylenediamine | Imidazo[4,5-b]benzodiazepine |

| Imidazole-4-carbaldehyde | Hydrazine derivatives | Imidazo[4,5-d]pyridazine |

| Imidazole-4-carbaldehyde | Guanidine | Imidazo[4,5-d]pyrimidine |

| Imidazole-4-carbaldehyde | Malononitrile (B47326) | Pyridino[2,3-d]imidazole |

This synthetic versatility allows for the generation of large libraries of novel compounds, which are crucial for screening in drug discovery and materials science research.

Building Block in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Aldehydes are classic components in many MCRs, such as the Ugi, Passerini, and Hantzsch reactions.

This compound is an ideal candidate for such reactions. Its participation can introduce the functional imidazole moiety directly into the final product in a single step. For example, in a van Leusen-type three-component reaction with a primary amine and a tosylmethyl isocyanide (TosMIC), it can be used to construct 1,4-disubstituted imidazoles. Similarly, its use in cascade reactions, where a sequence of intramolecular transformations is triggered by a single event, allows for the rapid assembly of complex molecular architectures from a simple starting material. The steric bulk of the isopropyl group can influence the stereochemical outcome of these reactions, potentially offering a degree of diastereocontrol.

Role in Ligand Design for Coordination Chemistry

The imidazole ring contains two nitrogen atoms with available lone pairs, making it an excellent coordinating agent for a wide range of metal ions. azjournalbar.commdpi.com This property is fundamental to its role in the design of ligands for metal complexes and the construction of coordination polymers like Metal-Organic Frameworks (MOFs).

Development of Chelating Ligands for Metal Complexes

While simple imidazoles act as monodentate ligands, this compound serves as a precursor for more sophisticated multidentate chelating ligands. The aldehyde group can be readily transformed into other donor groups, leading to ligands that can bind to a metal center through multiple atoms, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex.

For example, the condensation of the aldehyde with primary amines containing additional donor sites (e.g., 2-aminoethanol, 2-picolylamine) yields Schiff base ligands. These ligands can coordinate to metal ions through both the imine nitrogen and the imidazole nitrogen, and potentially a third donor atom from the amine component, acting as bidentate or tridentate ligands. Such complexes have applications in catalysis, magnetism, and as models for biological systems. azjournalbar.com

Table 2: Examples of Ligand Synthesis from an Imidazole-4-carbaldehyde Core

| Reagent | Ligand Type | Potential Donor Atoms |

| 2-Aminoethanol | Schiff Base | N (imidazole), N (imine), O (hydroxyl) |

| Ethylenediamine | Bis-Schiff Base | 2 x [N (imidazole), N (imine)] |

| Hydrazine | Hydrazone | N (imidazole), N (imine), N (amino) |

| Thiosemicarbazide | Thiosemicarbazone | N (imidazole), N (imine), S (thione) |

Integration into Metal-Organic Frameworks (MOFs) for Functional Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Imidazole-based ligands are widely used in the synthesis of a specific subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). espublisher.com

This compound can be used as a functional linker in the synthesis of bespoke MOFs. chemicalbook.com The imidazole nitrogen atoms coordinate to the metal centers to form the framework structure, while the aldehyde group and the isopropyl group project into the pores of the material. The aldehyde can be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the interior surface of the MOF. The isopropyl group, on the other hand, can tune the hydrophobicity and the steric environment within the pores, which can influence the material's selectivity in applications such as gas storage, separation, and catalysis. espublisher.com

Contributions to Specialized Material Science Applications

The incorporation of the this compound unit into larger molecular structures or polymers can impart specific functionalities relevant to materials science. The inherent properties of the imidazole ring, combined with the reactivity of the aldehyde and the modifying effect of the isopropyl group, contribute to the development of specialized materials.

One area of interest is the development of proton-conductive materials. The nitrogen atoms in the imidazole ring can participate in hydrogen-bonding networks, facilitating the transport of protons. This is particularly relevant for the development of electrolyte membranes for fuel cells. Imidazole-containing polymers and MOFs have been investigated for this purpose. rsc.org The presence of the isopropyl group can affect the packing of the polymer chains or the framework, thereby influencing the efficiency of the proton conduction pathways.

Furthermore, the aldehyde functionality can be utilized to graft the molecule onto surfaces or into polymer matrices, creating functionalized materials with tailored properties. For example, it can be used to prepare functionalized polymers or as a component in the synthesis of dyes and nonlinear optical materials. chemicalbook.com The versatility of this compound makes it a valuable component in the toolkit of chemists and materials scientists aiming to design next-generation functional materials.

Photoresponsive and Optoelectronic Materials

Currently, there is a notable absence of published research specifically investigating the application of this compound in the development of photoresponsive and optoelectronic materials. While imidazole derivatives are explored in various areas of materials science, the unique properties of this specific compound in relation to light-induced changes or electronic applications have not been characterized in available scientific literature. chemicalbook.com Future research may explore the potential of this molecule, likely focusing on the influence of the isopropyl and carbaldehyde groups on the electronic and photophysical properties of the imidazole core.

Corrosion Inhibition Studies Utilizing Imidazole Adsorption

The utilization of imidazole and its derivatives as corrosion inhibitors for various metals and alloys is a well-established field of study. smolecule.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of nitrogen atoms in the imidazole ring, which possess lone pairs of electrons. These electron pairs can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel, leading to the formation of a stable, adsorbed layer. evitachem.com

The adsorption mechanism of imidazole derivatives can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The protective film formed by these molecules can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions in the corrosion process. smolecule.com

The following table presents representative data from studies on other imidazole derivatives, illustrating their corrosion inhibition efficiency.

| Inhibitor Compound | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Imidazole | 500 ppm | Carbon Steel | Alkaline Water | 91.7% smolecule.com |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | 80 ppm | Carbon Steel | 1% NaCl | >90% (inferred from data) made-in-china.com |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine) | 0.5 mM | Carbon Steel | 0.1 M HCl | 96% mdpi.com |

This table is for illustrative purposes to show the effectiveness of related imidazole compounds.

Fabrication of Colorimetric Chemosensors

The aldehyde functional group is a versatile reactive site for the synthesis of more complex molecules. In the context of chemosensors, aldehydes are often used as a starting point for creating systems that can detect specific analytes through a visible color change. The parent compound, 1H-Imidazole-4-carbaldehyde, which lacks the N-isopropyl group, has been identified as a building block in the fabrication of colorimetric chemosensors. mdpi.com

The general strategy involves the reaction of the aldehyde group with other molecules to form a larger, conjugated system, often a Schiff base, which has specific chromophoric properties. The binding of an analyte (such as a metal ion or an anion) to this new molecule can perturb its electronic structure, leading to a change in its light absorption properties and, consequently, a change in color. Imidazole-based chemosensors are of particular interest due to the coordinating ability of the nitrogen atoms in the imidazole ring, which can serve as binding sites for analytes. mdpi.com

For this compound, the presence of the aldehyde group allows for its potential use in similar synthetic routes for chemosensor development. The reaction of the carbaldehyde with an appropriate amine, for instance, would yield a Schiff base derivative. The electronic properties of this resulting molecule, and thus its potential as a chemosensor, would be influenced by the isopropyl group on the imidazole ring.

| Starting Material | Synthetic Step | Resulting System | Application |

| 1H-Imidazole-4-carbaldehyde | Condensation reaction (e.g., with an amine) | Schiff base or other conjugated molecule | Colorimetric detection of analytes mdpi.com |

This table outlines the general principle of using imidazole-4-carbaldehydes in chemosensor synthesis, based on the reactivity of the parent compound.

Medicinal Chemistry and Pharmacological Investigations of 1 Isopropyl 1h Imidazole 4 Carbaldehyde Analogs

Broad-Spectrum Antimicrobial Efficacy

Imidazole (B134444) derivatives have been extensively studied for their ability to combat various microbial pathogens, including bacteria, fungi, parasites, and viruses. nih.govresearchgate.net The core imidazole structure is a key pharmacophore that contributes to these activities. chemicalbook.com

Antibacterial Activity Against Pathogenic Strains

Analogs of 1-isopropyl-1H-imidazole-4-carbaldehyde are part of a broader class of imidazole derivatives that exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action for these compounds often involves the disruption of critical cellular processes in bacteria. Some imidazole derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial cell death. nih.govmdpi.com Others act by disrupting DNA replication and repair mechanisms. nih.gov

The antibacterial efficacy of imidazole derivatives is often influenced by the nature and position of substituents on the imidazole ring. For instance, the introduction of specific alkyl and aryl groups can modulate the lipophilicity and electronic properties of the molecule, thereby enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets. nih.gov Studies on various substituted imidazoles have demonstrated their potential to overcome drug resistance, a growing concern in the treatment of bacterial infections. nih.gov

Research on imidazole-based compounds has identified derivatives with potent activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov For example, certain imidazole derivatives have shown antibacterial activity comparable to standard antibiotics like norfloxacin. nih.gov

| Bacterial Strain | Activity of Imidazole Analogs | Potential Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Moderate to high activity | Inhibition of cell wall and protein synthesis |

| Bacillus subtilis (Gram-positive) | Moderate to high activity | Inhibition of cell wall and protein synthesis |

| Escherichia coli (Gram-negative) | Variable activity | Disruption of DNA replication |

| Pseudomonas aeruginosa (Gram-negative) | Variable activity | Disruption of DNA replication |

Antifungal and Antiparasitic Potential

The antifungal activity of imidazole-containing compounds is well-established, with several imidazole-based drugs being used clinically to treat fungal infections. ekb.eg The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. ekb.eg This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane's integrity and function, ultimately causing fungal cell death.

Analogs of this compound are expected to share this mechanism of action. Research on various substituted imidazoles has demonstrated broad-spectrum antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govresearchgate.net

In addition to their antifungal properties, imidazole derivatives have shown promise as antiparasitic agents. researchgate.net For instance, certain imidazole compounds have been investigated for their activity against parasites like Toxoplasma gondii. The proposed mechanism of antiparasitic action for some derivatives involves the induction of oxidative stress within the parasite. researchgate.net

Antiviral Activity and Mechanisms of Action

The antiviral potential of imidazole derivatives has been explored against a range of viruses. nih.gov The mechanisms of antiviral action can be diverse and virus-specific. For some viruses, imidazole analogs may inhibit viral replication by targeting viral enzymes essential for this process. nih.gov For example, certain imidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors of HIV-1. nih.gov

Furthermore, some substituted imidazoles have shown inhibitory activity against other viruses, including dengue virus and yellow fever virus. nih.gov The development of new antiviral agents is crucial, and the imidazole scaffold provides a promising starting point for the design of novel compounds with potent antiviral activity. nih.gov

Anticancer and Antiproliferative Modulations

The imidazole core is a key feature in several anticancer drugs, and numerous novel imidazole derivatives are being investigated for their potential as anticancer agents. ingentaconnect.comnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the targeting of specific pathways involved in cancer development.

Inhibition of Cancer Cell Growth and Apoptotic Induction

Analogs of this compound, particularly those with substitutions at the N-position of the imidazole ring, have demonstrated significant antitumor activity. For example, a series of N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been shown to inhibit the proliferation of Ehrlich ascites tumor cells. ingentaconnect.comresearchgate.net

These compounds have been observed to induce apoptosis, a form of programmed cell death, in cancer cells. ingentaconnect.comresearchgate.net The induction of apoptosis is a key mechanism for many anticancer drugs. In the case of these imidazole-4-carbaldehyde derivatives, apoptosis is evidenced by nuclear condensation in the treated tumor cells. ingentaconnect.comresearchgate.net Furthermore, these compounds have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), suggesting potential anti-angiogenic effects. ingentaconnect.comresearchgate.net

| Cancer Cell Line | Activity of Imidazole-4-carbaldehyde Analogs | Observed Effect |

|---|---|---|

| Ehrlich Ascites Tumor (EAT) cells | Inhibition of proliferation | Induction of apoptosis, decreased ascites volume |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cellular proliferation | Potential anti-angiogenic activity |

Targeting Specific Pathways in Oncogenesis

The anticancer activity of imidazole derivatives is often linked to their ability to interact with and inhibit specific molecular targets that are crucial for the growth and survival of cancer cells. One such target is the farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins, including the Ras protein, which plays a significant role in cancer signaling pathways. researchgate.net Optimal inhibition of FPTase has been observed with (1,5)-disubstituted imidazole derivatives, which are thought to bind to the enzyme at the protein substrate binding site. researchgate.net

By inhibiting FPTase, these imidazole compounds can disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting their anticancer effects. The ability to selectively target pathways that are dysregulated in cancer cells is a key goal in the development of new cancer therapies, and imidazole-based compounds represent a promising class of molecules for achieving this.

Anti-inflammatory and Immunomodulatory Profiling

Analogs of this compound are part of a broader class of imidazole derivatives that have been extensively investigated for their anti-inflammatory and immunomodulatory potential. nih.govchemijournal.com The imidazole scaffold is recognized for its ability to interact with various biological targets involved in inflammatory pathways. nih.govontosight.ai The mechanisms underlying the anti-inflammatory effects of these compounds are diverse and include the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and the modulation of cellular processes like neutrophil degranulation and the generation of reactive oxygen species. nih.gov

Research into novel imidazole derivatives has identified compounds with significant anti-inflammatory activity. For instance, a series of trifluoromethyl derivatives of imidazole were synthesized and evaluated for their ability to inhibit albumin denaturation, a common preliminary assay for anti-inflammatory activity. Several of these compounds demonstrated dose-dependent activity, with IC₅₀ values indicating notable potency. acs.org The most promising of these were further tested for their ability to inhibit p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade. acs.org The results showed that specific substitutions on the imidazole ring system are crucial for activity. acs.org

Another study evaluated a series of 1,5-diarylimidazole compounds for their inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 cells. researchgate.net Halogenated derivatives, in particular, exhibited potent inhibition of PGE2 production, suggesting a strong structure-activity relationship related to the position and nature of the halogen substituent. researchgate.net The anti-inflammatory activity of imidazole antimycotics like ketoconazole (B1673606) has also been linked to the inhibition of leukotriene B4 production and the attenuation of Ca²⁺ influx in activated neutrophils. researchgate.net These findings demonstrate that the imidazole core, central to analogs of this compound, serves as a privileged structure for developing novel anti-inflammatory agents. nih.govontosight.ai

Table 1: In Vitro Anti-Inflammatory Activity of Selected Imidazole Analogs

| Compound ID | Assay | Target/Mechanism | IC₅₀ (µg/mL) |

|---|---|---|---|

| AA2 | Albumin Denaturation | Protein Stabilization | 60.11 ± 2.45 |

| AA3 | Albumin Denaturation | Protein Stabilization | 33.27 ± 2.12 |

| AA4 | Albumin Denaturation | Protein Stabilization | 42.18 ± 3.11 |

| AA5 | Albumin Denaturation | Protein Stabilization | 89.92 ± 4.87 |

| AA6 | Albumin Denaturation | Protein Stabilization | 51.34 ± 3.65 |

| Diclofenac | Albumin Denaturation | Protein Stabilization | 24.72 ± 1.96 |

Data sourced from in vitro studies on novel imidazole derivatives. The IC₅₀ value represents the concentration required to inhibit 50% of albumin denaturation. acs.org

Enzyme Inhibition and Receptor Interaction Modalities

Imidazole-based compounds have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. acs.org The inhibition of specific PDE isoenzymes is a validated therapeutic strategy for various conditions, including inflammatory and neurological disorders.

In the pursuit of novel treatments for schizophrenia, a class of benzimidazole (B57391) derivatives was identified as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Optimization of a hit compound from a high-throughput screening library led to the development of molecules with significantly improved inhibitory activity and better metabolic stability. nih.gov Similarly, other research has focused on developing imidazole compounds as inhibitors of PDE4D, an enzyme implicated in Fragile X Syndrome and other brain disorders. acs.org Co-crystal structures revealed that these inhibitors bind to the active site, forming key hydrogen bonds with invariant residues, thereby explaining their inhibitory mechanism at a molecular level. acs.org While direct modulation of guanylate cyclase by these specific analogs is less documented, the inhibition of PDEs leads to an accumulation of cGMP, effectively amplifying the signaling cascade initiated by guanylate cyclase activation. Therefore, PDE inhibition is an indirect but powerful mechanism for modulating this pathway.

The imidazole ring is a key structural feature in a class of compounds known for their ability to inhibit cytochrome P450 (CYP) enzymes, including those involved in steroid biosynthesis. nih.govresearchgate.net Imidazole-4-carbaldehyde, a closely related structure, is explicitly used as a precursor in the synthesis of inhibitors for C17,20-lyase (also known as CYP17A1), a critical enzyme in the androgen biosynthesis pathway. kingston.ac.ukfishersci.com Inhibition of this enzyme reduces the production of androgens, which is a key therapeutic strategy for androgen-dependent prostate cancer. kingston.ac.uk

Studies on benzyl (B1604629) imidazole-based compounds have shown their ability to inhibit the 17,20-lyase and 17α-hydroxylase activities of P45017α. The inhibitory mechanism involves the imidazole nitrogen atom donating a lone pair of electrons to the iron atom of the heme group within the enzyme's active site. kingston.ac.uk The potency of these inhibitors can be comparable to the standard drug Ketoconazole. kingston.ac.uk Furthermore, various imidazole antimycotics have demonstrated potent, competitive inhibition of other steroidogenic enzymes like aromatase (CYP19A1), with some analogs exhibiting IC₅₀ values in the nanomolar range. nih.gov

Table 2: Inhibition of Steroidogenic Enzymes by Imidazole-Based Compounds

| Compound Class | Enzyme Target | % Inhibition (Relative to Control) | Reference Compound |

|---|---|---|---|

| Benzyl Imidazole Derivatives | 17,20-lyase | Comparable to Ketoconazole (75%) | Ketoconazole |

| Benzyl Imidazole Derivatives | 17α-OHase | Comparable to Ketoconazole (64%) | Ketoconazole |

| Nitro-substituted Derivatives | 17α-OHase | Improved vs. Ketoconazole | Ketoconazole |

Data sourced from a study on benzyl imidazole-based compounds designed as P45017α inhibitors. kingston.ac.uk

In the realm of antibacterial drug discovery, the fatty acid biosynthesis (FAS-II) pathway is an attractive target. nih.gov The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the essential initiation step of this pathway. nih.govnih.gov While specific studies on this compound analogs as FabH inhibitors are not prominent, the broader search for novel, cell-permeable FabH and FabF inhibitors has yielded promising results from screening natural product libraries, identifying compounds with antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Given the versatility of the imidazole scaffold, its derivatives represent a potential class for the development of novel FabH inhibitors.

Analogs of this compound have been incorporated into structures designed to act as calcium channel modulators. Specifically, the imidazole moiety has been used as a bioisosteric replacement for the ortho-nitrophenyl group found in classical 1,4-dihydropyridine (B1200194) (DHP) calcium channel antagonists like nifedipine (B1678770). researchgate.netnih.gov These novel DHP analogs are synthesized and evaluated for their ability to block L-type calcium channels, a mechanism central to the treatment of hypertension and other cardiovascular diseases. mdpi.com

The evaluation of these compounds, often using guinea-pig ileal longitudinal smooth muscle assays, has demonstrated that the activity is highly dependent on the substitution pattern on both the imidazole and dihydropyridine (B1217469) rings. researchgate.netnih.gov For example, in one series of compounds, a derivative containing a 1-methyl-4,5-dichloroimidazolyl substituent proved to be the most active. nih.gov Another study synthesized a series of lipophilic 4-imidazolyl-1,4-dihydropyridines and found that all tested compounds were similar to or more active than nifedipine, with IC₅₀ values confirming their potent calcium channel antagonist activity. researchgate.net

Table 3: Calcium Channel Antagonist Activity of Imidazolyl-1,4-Dihydropyridine Analogs

| Compound Type | C4-Substituent | Activity Profile | Potency (IC₅₀) |

|---|---|---|---|

| Nifedipine Analog | 2-Butyl-5-chloro-1H-imidazol-4-yl | Antagonist | Similar to or more active than nifedipine |

| Nifedipine Analog | 1-Methyl-4,5-dichloroimidazolyl | Antagonist | Varies with ester substituents |

Data synthesized from studies on nifedipine analogs where the nitrophenyl group is replaced by an imidazole moiety. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

To better understand and predict the biological activity of this compound analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are employed. nih.govresearchgate.net

QSAR studies have been successfully applied to series of imidazole-containing compounds to correlate their structural features with their pharmacological effects. For instance, in the development of 1,4-dihydropyridine calcium channel antagonists, a QSAR analysis was performed on derivatives containing a 1-methyl-4,5-dichloroimidazolyl substituent. nih.gov This analysis revealed a linear correlation between the negative logarithm of the IC₅₀ values and the constitutional and topological properties of the molecules, providing a predictive model for designing more potent antagonists. nih.gov Such studies help elucidate which molecular features, such as electron-withdrawing groups or specific substitutions, enhance biological activity. researchgate.net

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the binding interactions between small molecules and their protein targets in real-time. researchgate.netspectroscopyonline.com SPR provides detailed kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant), which are critical components of SPR studies. This technique has been used to analyze the binding of antifungal azoles, which contain an imidazole or triazole ring, to cytochrome P450 enzymes like CYP3A4. nih.gov Such studies can resolve complex binding events, including multiple binding orientations, and can confirm target engagement by, for example, pre-loading the enzyme's heme iron with a known ligand like imidazole to see how it affects the binding of the test compound. nih.gov This level of detail is invaluable for understanding the molecular interactions that drive the structure-property relationships of these analogs.

Mechanistic Pharmacology and Cellular Target Identification

The mechanistic pharmacology of this compound analogs is diverse, reflecting the ability of the imidazole scaffold to interact with a wide array of biological targets. nih.gov The elucidation of these mechanisms and the precise identification of cellular targets are fundamental to their development as therapeutic agents. rsc.org

The primary cellular targets identified for various imidazole-containing analogs include enzymes, ion channels, and receptors. nih.gov

Enzymes: As detailed previously, key enzyme targets include those in the inflammatory cascade like COX-2 and p38 MAP kinase. nih.govacs.org In steroidogenesis, crucial targets are cytochrome P450 enzymes such as C17,20-lyase and aromatase, where inhibition often occurs through coordination of an imidazole nitrogen with the heme iron. kingston.ac.uknih.gov Other enzyme targets include phosphodiesterases (e.g., PDE10A) and bacterial fatty acid synthase enzymes like FabH. nih.govnih.gov

Ion Channels: L-type calcium channels are a major target class for imidazole-dihydropyridine hybrids, which act as antagonists to modulate calcium influx. researchgate.netnih.gov

Identifying these targets often involves a combination of biochemical assays with purified proteins and cell-based screening approaches. nih.gov Affinity-based methods, where a bioactive molecule is derivatized into a probe to "pull out" its binding partners from cell lysates, represent a powerful strategy for unbiased target identification. rsc.org Furthermore, modern cell imaging techniques using fluorescently labeled imidazole derivatives can help visualize the subcellular localization and interaction of these compounds, providing further insight into their mechanism of action. nih.gov The collective findings from these studies confirm that the imidazole core is a versatile pharmacophore that can be tailored to selectively interact with numerous cellular targets to achieve a desired pharmacological effect. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations can predict a wide range of characteristics, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. orientjchem.org

Table 1: Illustrative Frontier Molecular Orbital Data for an Imidazole (B134444) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.12 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.23 |

Note: The data in this table is illustrative and based on a related imidazole derivative, not 1-Isopropyl-1H-imidazole-4-carbaldehyde.

Quantum mechanical calculations can also be employed to predict the thermodynamic and kinetic parameters of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy, entropy, and Gibbs free energy of a reaction, thereby predicting its feasibility and spontaneity. Kinetic predictions involve the calculation of activation energies, which provide information about the reaction rate.

For a compound like this compound, these predictions could be invaluable in understanding its synthesis, degradation pathways, and metabolic fate. For instance, DFT calculations could be used to model the Vilsmeier-Haack reaction, a common method for the synthesis of imidazole-4-carbaldehydes, to optimize reaction conditions and improve yields. arabjchem.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or nucleic acid. These methods are central to modern drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding energy. Lower binding energies typically indicate a more stable and favorable interaction.

In the context of this compound, docking studies could be used to screen for potential biological targets and to understand the key interactions that govern binding. For example, studies on other imidazole derivatives have shown that they can act as inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, with binding energies indicating good affinity towards the active site. arabjchem.org

Table 2: Example of Molecular Docking Results for Imidazole Derivatives against a Protein Target

| Compound | Binding Energy (kcal/mol) |

| Imidazole Derivative A | -7.5 |

| Imidazole Derivative B | -8.2 |

| Imidazole Derivative C | -6.9 |

Note: This data is hypothetical and for illustrative purposes to show typical binding energy values.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations provide insights into the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex in a simulated biological environment. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Advanced QSAR Modeling for Predictive Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related imidazole derivatives with their measured biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. imist.marjptonline.org Such models can guide the design of new imidazole derivatives with improved therapeutic properties.

Selection and Derivation of Molecular Descriptors

The process of understanding and predicting the behavior of a molecule like this compound begins with the characterization of its structure and properties through molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic features.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this context. Although specific QSAR models for this compound are not detailed in the available literature, the general methodology involves the calculation of a wide array of descriptors. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and Balaban's J index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability, which are crucial for predicting a molecule's behavior in biological systems.

For this compound, the selection of relevant descriptors would depend on the specific biological activity being modeled. For instance, if predicting its interaction with a particular enzyme, descriptors related to shape, size, and electronic charge distribution would be of paramount importance. The derivation of these descriptors is typically performed using specialized computational chemistry software that can calculate these properties from the molecule's structure.

Development of Predictive Models for Biological Activity

Once a set of molecular descriptors has been derived for this compound and a series of related compounds with known biological activities, predictive models can be developed. These models aim to establish a mathematical relationship between the descriptors and the observed activity.

The development of such models generally follows these steps:

Data Set Preparation: A dataset of molecules with their corresponding biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation and Selection: For each molecule in the dataset, a large number of molecular descriptors are calculated. Statistical methods are then employed to select a subset of descriptors that are most relevant to the biological activity of interest.

Model Building: Various statistical and machine learning techniques can be used to build the predictive model. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive ability of the developed model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds.

Theoretical Elucidation of Reaction Mechanisms and Catalytic Processes

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions and catalytic processes at the molecular level. For this compound, computational methods can be used to explore its reactivity and the pathways of reactions in which it participates.

In the context of this compound, theoretical studies could elucidate:

Electrophilic and Nucleophilic Attack: The aldehyde group is susceptible to nucleophilic attack, while the imidazole ring can undergo electrophilic substitution. Computational studies can predict the most likely sites for these reactions by analyzing the molecule's electrostatic potential and frontier molecular orbitals.

Catalytic Activity: Imidazole derivatives are known to act as catalysts in various organic reactions. Theoretical models can be used to investigate the catalytic cycle, identifying the key interactions between the catalyst, reactants, and intermediates. For example, the nitrogen atoms of the imidazole ring can act as proton acceptors or donors, facilitating reactions.

Reaction Pathways: For reactions involving this compound, such as its synthesis or its conversion to other products, computational chemistry can map out the detailed reaction pathways. This includes identifying the structures of all transition states and intermediates, and calculating the activation energies for each step.

By providing a detailed, atomistic view of reaction mechanisms, theoretical studies can complement experimental work and guide the design of new synthetic routes and catalytic systems involving this compound.

Future Trajectories and Translational Research Prospects

Emerging Synthetic Strategies for Scalable Production

The viability of 1-Isopropyl-1H-imidazole-4-carbaldehyde in various applications is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current research into the synthesis of 1,4-disubstituted imidazoles provides a roadmap for the large-scale production of this specific compound. acs.org

Furthermore, the oxidation of the corresponding alcohol, 1-isopropyl-1H-imidazol-4-yl)methanol, presents a viable and often high-yielding route to the desired aldehyde. guidechem.com Research into greener oxidizing agents and catalytic oxidation processes is anticipated to enhance the sustainability and cost-effectiveness of this transformation. The use of manganese dioxide has been reported as an effective oxidant for the synthesis of 1H-imidazole-4-carbaldehyde from the corresponding hydroxymethylimidazole. guidechem.com Future efforts will likely focus on adapting and optimizing such protocols for the N-isopropyl analogue, potentially exploring continuous flow technologies to improve consistency and throughput.

A summary of potential scalable synthetic approaches is presented in the table below:

| Synthetic Strategy | Key Features | Potential for Scalability |

| Regioselective N-alkylation and Formylation | Controlled introduction of substituents, minimizing isomeric impurities. | High, with optimization of reaction conditions and purification methods. |

| Multi-component Reactions | One-pot synthesis from simple precursors, high atom economy. | Very high, suitable for industrial production with process optimization. |

| Oxidation of (1-isopropyl-1H-imidazol-4-yl)methanol | Potentially high-yielding final step. | High, dependent on the availability of the precursor and green oxidation methods. |

Novel Derivatization Pathways for Targeted Applications

The aldehyde functional group and the imidazole (B134444) ring of this compound offer versatile handles for a multitude of chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties.

The carbaldehyde moiety is particularly reactive and can be readily transformed into a wide array of other functional groups. For instance, condensation reactions with amines or hydrazines can yield Schiff bases, hydrazones, and thiosemicarbazones, which are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov The synthesis of imidazole-thiazole hybrids from imidazole-aldehyde precursors has been reported as a promising strategy for developing new therapeutic agents. nih.gov

The imidazole ring itself can also be a site for further functionalization. While the N-1 position is occupied by the isopropyl group, the other nitrogen atom (N-3) can be quaternized to form imidazolium (B1220033) salts. dergipark.org.trresearchgate.net These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands in transition metal catalysis. The electronic properties of the imidazole ring can be modulated by introducing substituents at the C-2 and C-5 positions, further tuning the biological activity or catalytic performance of the resulting molecules.

The table below outlines potential derivatization pathways and their targeted applications:

| Derivatization Pathway | Resulting Compound Class | Targeted Applications |

| Condensation of the aldehyde group | Schiff bases, hydrazones, thiosemicarbazones | Antimicrobial, anticancer, and antifungal agents. mdpi.comnih.gov |

| Oxidation of the aldehyde group | Carboxylic acids | Pharmaceutical intermediates, building blocks for coordination polymers. |

| Reduction of the aldehyde group | Alcohols | Pharmaceutical intermediates, ligands for catalysis. |

| Quaternization of the N-3 position | Imidazolium salts | Precursors to N-heterocyclic carbenes (NHCs), ionic liquids. dergipark.org.tr |

| Substitution at C-2 and C-5 positions | Further functionalized imidazoles | Fine-tuning of biological and catalytic properties. |

Deepening Mechanistic Understanding of Biological and Catalytic Phenomena

While the broader class of imidazole derivatives is known for its diverse biological activities, a deeper mechanistic understanding of how the specific structural features of this compound and its derivatives interact with biological targets is crucial for rational drug design. The imidazole core is a key component in many clinically used drugs and is known to interact with various enzymes and receptors. nih.govnih.gov

Future research will likely employ a combination of in vitro biological assays and in silico computational modeling to elucidate the mechanisms of action. For instance, derivatives of this compound could be screened against a panel of kinases, as imidazole-based compounds are known to be potent kinase inhibitors. ijsrtjournal.com Understanding the structure-activity relationships (SAR) will guide the design of more potent and selective inhibitors. Molecular docking studies can predict the binding modes of these compounds within the active sites of target proteins, providing insights for further optimization. nih.gov

In the realm of catalysis, derivatives of this compound, particularly the corresponding N-heterocyclic carbenes (NHCs), are expected to find applications in a variety of organic transformations. The isopropyl group at the N-1 position can influence the steric and electronic properties of the resulting NHC, thereby affecting its catalytic activity and selectivity. Mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates, will be essential for understanding the catalytic cycle and designing more efficient catalysts. The imidazole moiety can also act as a ligand in coordination chemistry, and its derivatives can be used to prepare novel metal complexes with interesting catalytic properties. rsc.org

Potential for Clinical Translation and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. nih.govnih.gov This history of successful clinical translation provides a strong foundation for the development of new therapeutic agents based on the this compound framework. The diverse biological activities reported for imidazole derivatives, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, suggest a wide range of potential therapeutic applications for novel derivatives of this compound. mdpi.comnih.govwisdomlib.orgnih.gov

Several imidazole-based anticancer drugs are currently in clinical trials, highlighting the ongoing interest in this class of compounds for oncology. researchgate.net The ease of chemical modification of the this compound core allows for the optimization of pharmacokinetic and pharmacodynamic properties, which is a critical step in the drug development process. Future research will focus on synthesizing and evaluating libraries of derivatives to identify lead compounds with potent and selective activity against specific disease targets.

The development of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov Imidazole derivatives offer the potential to overcome existing resistance mechanisms or to act via novel modes of action. ijsrtjournal.com Preclinical studies, including in vivo efficacy and toxicity assessments in animal models, will be necessary to validate the therapeutic potential of promising candidates and to advance them towards clinical trials.

Synergistic Applications in Materials Science and Catalysis

Beyond its potential in medicine, this compound and its derivatives are poised to make significant contributions to materials science and catalysis. The imidazole moiety is a versatile building block for the construction of advanced materials with unique properties.

One area of particular promise is the development of metal-organic frameworks (MOFs). acs.orgrawdatalibrary.netresearchgate.net Imidazole-based ligands can coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org The functional groups on the this compound scaffold can be tailored to introduce specific functionalities within the MOF structure, such as catalytic sites or recognition elements for sensing applications. For example, imidazole-functionalized MOFs have been investigated for carbon dioxide capture and utilization. researchgate.net

In catalysis, N-heterocyclic carbenes (NHCs) derived from imidazolium salts are powerful organocatalysts and ligands for transition metals. The steric and electronic properties of the NHC can be fine-tuned by modifying the substituents on the imidazole ring. The isopropyl group in this compound would be expected to impart specific steric bulk to the corresponding NHC, potentially leading to enhanced selectivity in catalytic reactions. These NHC-metal complexes can be employed in a wide range of chemical transformations, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

The table below summarizes the potential synergistic applications in these fields:

| Application Area | Role of this compound Derivatives | Potential Impact |

| Materials Science | Building blocks for Metal-Organic Frameworks (MOFs). acs.orgrawdatalibrary.net | Development of materials for gas storage, separation, sensing, and heterogeneous catalysis. researchgate.netresearchgate.net |

| Catalysis | Precursors to N-heterocyclic carbene (NHC) ligands and organocatalysts. | Creation of highly efficient and selective catalysts for organic synthesis. |

| Coordination Chemistry | Ligands for the synthesis of novel metal complexes. | Discovery of new catalysts and materials with unique electronic and magnetic properties. rsc.org |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify imidazole ring protons (δ 7.5–8.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). The isopropyl group shows a septet (δ 4.0–4.5 ppm) and doublets (δ 1.4–1.6 ppm).

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and imidazole carbons (δ 120–140 ppm).

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2820, 2720 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How do crystallographic parameters resolve ambiguities in molecular geometry for imidazole derivatives?

Advanced

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsional data. For example:

SHELXL Refinement : Refine hydrogen bonding networks (e.g., aldehyde O⋯H interactions) and confirm planarity of the imidazole ring.

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects.

Validation Tools : Use PLATON to check for missed symmetry or twinning. Discrepancies between experimental and calculated geometries (e.g., bond lengths >0.02 Å) may indicate tautomerism or solvent effects .

What purification challenges arise for this compound, and how are they addressed?

Q. Basic

- Challenges : Polar impurities (unreacted starting materials) and sensitivity to oxidation.

- Solutions :

How are discrepancies between theoretical and experimental NMR chemical shifts analyzed?

Q. Advanced

Computational Prediction : Software (e.g., ACD/Labs or Gaussian) calculates shifts using gauge-invariant atomic orbitals (GIAO).

Solvent Correction : Apply PCM (Polarizable Continuum Model) to account for solvent effects (e.g., DMSO vs. CDCl₃).

Statistical Validation : Calculate mean absolute deviations (MAD <0.3 ppm for ¹H; <5 ppm for ¹³C). Significant outliers (>1 ppm) may indicate tautomeric forms or conformational flexibility .

What biological screening approaches assess enzyme inhibitory potential of this compound?

Q. Basic

- Xanthine Oxidase Assay : Monitor uric acid formation at 295 nm in the presence of the compound. IC₅₀ values <10 µM suggest strong inhibition.

- Antimicrobial Testing : Use microbroth dilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

How are racemic mixtures resolved during asymmetric synthesis of chiral imidazole derivatives?

Q. Advanced

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or AS-3) with hexane/isopropanol mobile phases.

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to induce enantioselectivity.

- Dynamic Resolution : Combine kinetic resolution (e.g., lipase-catalyzed esterification) with in situ racemization .

What safety protocols are essential for handling this compound in research settings?

Q. Basic

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Storage : Under nitrogen at –20°C to prevent oxidation.

- Spill Management : Neutralize with sodium bisulfite solution and absorb with vermiculite .

How does the electron-withdrawing carbaldehyde group influence the imidazole ring's aromaticity?

Q. Advanced

- NBO Analysis : Quantify π-electron density redistribution using Natural Bond Orbital theory.

- Aromaticity Metrics : Calculate HOMA (Harmonic Oscillator Model of Aromaticity) indices. A HOMA <0.5 indicates reduced aromaticity due to electron withdrawal.

- Comparative Studies : Contrast with 1-isopropyl-1H-imidazole-4-carboxylic acid to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.